4-[(4-FLUOROPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE
Overview
Description
4-[(4-Fluorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroquinoxalin-2-one is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a methanesulfonyl group, and a tetrahydroquinoxalinone core. Its unique structure imparts specific chemical and physical properties that make it valuable for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multiple steps. One common method starts with the reaction of 4-fluorobenzyl chloride with sodium methanesulfinate to form 4-fluorobenzylsulfonyl chloride . This intermediate is then reacted with 1,2,3,4-tetrahydroquinoxalin-2-one under basic conditions to yield the target compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Fluorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted quinoxalinones.
Scientific Research Applications
4-[(4-Fluorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroquinoxalin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 4-[(4-Fluorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroquinoxalin-2-one stands out due to its tetrahydroquinoxalinone core, which imparts unique chemical properties and biological activities. This structural feature enhances its potential as a versatile reagent and therapeutic agent.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methylsulfonyl]-1,3-dihydroquinoxalin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c16-12-7-5-11(6-8-12)10-22(20,21)18-9-15(19)17-13-3-1-2-4-14(13)18/h1-8H,9-10H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIMFEZFIKNOPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1S(=O)(=O)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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